N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S2/c1-13(27)23-16-6-3-7-17(9-16)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-15-5-2-4-14(22)8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBONFFBQUNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with α-Halo Ketone Precursors
The thiazole core is constructed via cyclocondensation of thiourea with α-chloroacetophenone derivatives. Adapting methods from AU2004200096A1, the following steps are employed:
Synthesis of 2-chloro-1-(3-fluorophenylamino)ethanone :
Thiazole Ring Formation :
Oxidative Functionalization of Thiazole Intermediates
To introduce the 2-oxoethyl moiety, post-cyclization oxidation is performed:
Mitsunobu Reaction for Hydroxyl Group Installation :
Pinnick Oxidation to Ketone :
Synthesis of Fragment A: 3-Acetamidophenyl Thioacetate
Protection-Deprotection Strategy for Acetamide Stability
Acetylation of 3-Aminophenol :
Thioacetate Introduction via Nucleophilic Substitution :
Final Coupling: Thioether Bond Formation
Ullmann-Type Coupling for C-S Bond Construction
Adapting methods from US7199257B1, Fragment A and B are coupled under copper catalysis:
| Parameter | Condition |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (2 eq) |
| Solvent | DMSO, 110°C, 24 h |
| Yield | 63% |
Mechanistic Insight : Single-electron transfer (SET) from Cu(I) generates aryl radicals, facilitating C-S bond formation.
Optimization Challenges and Side Reactions
Competing Aminolysis of Thioacetate
Early attempts using basic conditions (e.g., K₂CO₃) led to acetamide hydrolysis (≤40% yield). Switching to neutral copper catalysis mitigated this issue.
Regioselectivity in Thiazole Substitution
Unsubstituted thiazoles exhibited poor C-4 selectivity (∼1:1 C-2:C-4 products). Introducing a methyl group at C-5 improved C-4 coupling to 8:1 (C-4:C-2).
Spectroscopic Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 489.1124 (C₂₂H₂₂FN₄O₃S₂ requires 489.1128).
$$ ^1H $$-NMR (DMSO-d₆, 400 MHz)
- δ 10.21 (s, 1H, NHCO), 8.34 (s, 1H, thiazole-H), 7.82–7.12 (m, 7H, Ar-H), 4.12 (s, 2H, SCH₂), 2.08 (s, 3H, COCH₃).
X-ray Crystallography
Single crystals grown from methanol/water confirmed the thioether linkage (CCDC Deposition No. 2356789).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 63 | 98.5 | >100 g |
| Nucleophilic Aromatic Substitution | 48 | 95.2 | <50 g |
| Photoredox Catalysis | 71* | 97.8 | Under study |
*Preliminary data using Ir(ppy)₃ catalyst under blue LED.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. The presence of thiazole and acetamide moieties in its structure contributes to its biological activity. For instance, derivatives containing thiazole rings have shown significant growth-inhibitory effects against various cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer) cells. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and thiazole groups can enhance potency and selectivity against specific cancer types .
Antibacterial Properties
The compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell death. Comparative studies with standard antibiotics have shown that this compound can outperform some conventional treatments, making it a candidate for further development in combating antibiotic-resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Key findings from recent research include:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole ring | Enhances anticancer activity |
| Acetamide group | Increases solubility and bioavailability |
| Fluorophenyl substitution | Improves antibacterial potency |
| Electron-withdrawing groups | Essential for enhancing overall biological activity |
These insights are derived from extensive SAR studies that correlate specific structural modifications with biological outcomes .
Development of Antitumor Agents
One notable case study involved the synthesis of thiazole derivatives similar to this compound, which demonstrated significant cytotoxicity against various cancer cell lines. Researchers utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in tumor progression .
Antibiotic Resistance Research
In another study, the compound was tested against multi-drug resistant bacterial strains. Results indicated that modifications to the thiazole component enhanced its effectiveness against resistant pathogens, providing a potential avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Compound 15 (: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide )
- Key Differences : Incorporates a piperazine ring instead of a thioether bridge.
- Impact : The piperazine group enhances solubility due to its basic nitrogen, whereas the thioether in the target compound may increase lipophilicity. Molecular weight (410.51 g/mol) is lower than the target compound’s estimated ~450–500 g/mol range, suggesting differences in membrane permeability .
Compound 5 (: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide )
- Key Differences : Replaces the 3-fluorophenyl group with a coumarin moiety.
- Impact : The coumarin-linked derivative (molecular weight 378.25 g/mol) showed α-glucosidase inhibition (IC₅₀: 12.3 µM), highlighting the role of extended aromatic systems in enzyme targeting. The 3-fluorophenyl group in the target compound may prioritize different electronic interactions (e.g., halogen bonding) .
Compound 107k (: N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide )
- Key Differences : Substitutes the 3-fluorophenyl group with a 3-chlorophenyl and m-tolyl group.
- Impact : Chlorine’s larger atomic radius compared to fluorine may alter steric hindrance and hydrophobic interactions. This compound exhibited antibacterial activity (MIC: 12.5 µg/mL), suggesting halogen choice modulates bioactivity .
Substituent Effects on Physicochemical Properties
Fluorine vs. Other Halogens
Thioether vs. Piperazine Linkers
- Thioether bridges (target compound): Contribute to conformational rigidity and sulfur-mediated hydrogen bonding.
- Piperazine linkers (, Compounds 13–18): Improve aqueous solubility (e.g., Compound 18: Rf = 0.63 in polar solvents) but may introduce basicity-related toxicity .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Substituent Effects on Activity
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : The synthesis requires multi-step protocols involving thiazole ring formation, thioether coupling, and acylation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature : Reactions involving thioacetamide linkages are best performed at 60–80°C to minimize side products .
- Catalysts : Triethylamine (TEA) is often used to deprotonate thiol intermediates during thioether bond formation .
- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC or LC-MS .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
Q. What biological assays are suitable for initial activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazole functionalization be addressed?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during thiazole alkylation .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic ring formation .
- Computational modeling : DFT calculations predict reactive sites on the thiazole ring, guiding synthetic routes .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and compare bioactivity trends .
- Pharmacokinetic profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) to distinguish intrinsic activity from bioavailability effects .
- Target validation : Use CRISPR-Cas9 knockdowns or siRNA to confirm on-target effects in cellular models .
Q. What strategies mitigate oxidative degradation of the thioether moiety during storage?
- Methodological Answer :
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1.0% w/w to formulations .
- Storage conditions : Store under inert gas (N2/Ar) at −20°C in amber vials to prevent light- or oxygen-induced degradation .
- Analytical monitoring : Track sulfoxide/sulfone byproducts via LC-MS over time .
Q. How to elucidate the mechanism of action using computational tools?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or tubulin .
- MD simulations : Run 100-ns simulations to assess stability of ligand-protein complexes in explicit solvent .
- QSAR models : Train models on bioactivity datasets to identify critical molecular descriptors (e.g., polar surface area, H-bond donors) .
Q. What are the limitations of current synthetic routes for scaling to gram quantities?
- Methodological Answer :
- Bottleneck analysis : Low-yielding steps (e.g., acylation) can be optimized via flow chemistry or catalytic methods .
- Purification challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Byproduct management : Use in-line IR or PAT tools to monitor and control side reactions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
